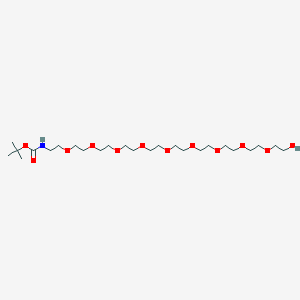
N-Boc-PEG10-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-PEG10-alcohol is a polyethylene glycol (PEG) linker containing a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-PEG10-alcohol is synthesized through a multi-step process involving the protection of the amino group with a Boc group and the attachment of the PEG chain. The hydroxyl group is introduced at the end of the PEG chain. The Boc group is typically introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Boc-PEG10-alcohol undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The hydroxyl group can be substituted with other reactive functional groups, enabling the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used to modify the hydroxyl group.
Major Products Formed
The major products formed from these reactions include free amine derivatives and substituted PEG linkers, which can be further utilized in various applications .
Scientific Research Applications
N-Boc-PEG10-alcohol has a wide range of applications in scientific research, including:
Mechanism of Action
N-Boc-PEG10-alcohol exerts its effects through its functional groups. The PEG spacer increases solubility and biocompatibility, while the hydroxyl and Boc-protected amino groups enable further chemical modifications. The deprotection of the Boc group under acidic conditions releases the free amine, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
N-Boc-PEG4-alcohol: A shorter PEG linker with similar functional groups.
N-Boc-PEG8-alcohol: An intermediate-length PEG linker with similar properties.
N-Boc-PEG12-alcohol: A longer PEG linker with enhanced solubility and flexibility.
Uniqueness
N-Boc-PEG10-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility, flexibility, and ease of modification. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H51NO12 |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H51NO12/c1-25(2,3)38-24(28)26-4-6-29-8-10-31-12-14-33-16-18-35-20-22-37-23-21-36-19-17-34-15-13-32-11-9-30-7-5-27/h27H,4-23H2,1-3H3,(H,26,28) |
InChI Key |
SXDGEPYJPQXRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B15125754.png)
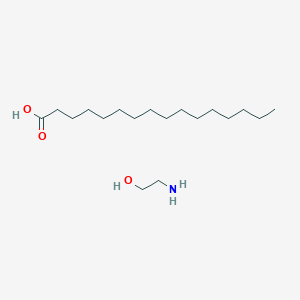
![1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione](/img/structure/B15125780.png)
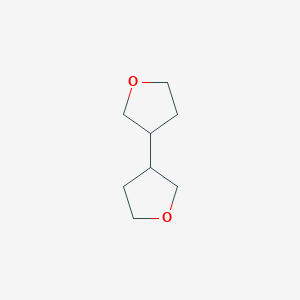
![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)
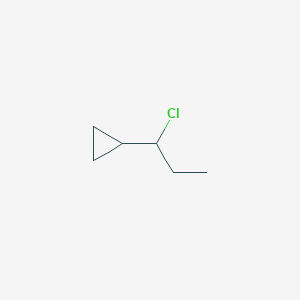
![Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane](/img/structure/B15125806.png)
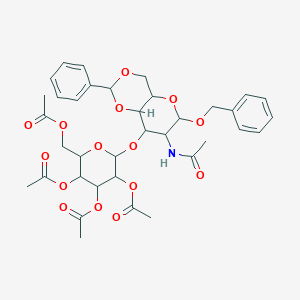
![N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide](/img/structure/B15125821.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)
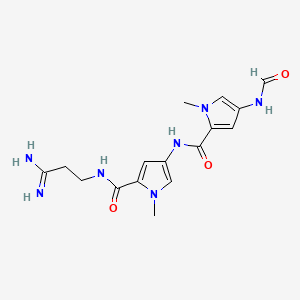
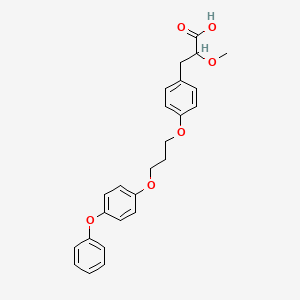
![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylheptane-2,3-diol](/img/structure/B15125846.png)
